(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate
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Overview
Description
(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate is a complex organic compound that belongs to the class of azaphenothiazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate typically involves the Smiles rearrangement, a well-known reaction in organic chemistry. The process begins with the preparation of 1-azaphenothiazine, which is then reacted with tropanol to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and yield. The process is optimized to minimize impurities and maximize the yield of the desired product. Quality control measures, including spectroscopic techniques, are employed to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom of the azaphenothiazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to apoptosis in cancer cells. The compound’s ability to intercalate with DNA and interfere with replication and transcription processes is a key aspect of its anticancer activity .
Comparison with Similar Compounds
(+)-2-alpha-Tropanyl 1-azaphenothiazine-10-carboxylate is unique compared to other azaphenothiazines due to its specific structural features and biological activities. Similar compounds include:
1-azaphenothiazine: A simpler structure with less potent biological activity.
10-(2′-morpholinylethyl)-1-azaphenothiazine: Known for its enhanced anticancer properties.
10H-1,9-diazaphenothiazine: Exhibits potent action against selected cancer cell lines.
These comparisons highlight the unique properties and potential of this compound in scientific research and therapeutic applications.
Properties
CAS No. |
87395-55-9 |
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Molecular Formula |
C20H21N3O2S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
[(1R)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl] pyrido[3,2-b][1,4]benzothiazine-10-carboxylate |
InChI |
InChI=1S/C20H21N3O2S/c1-22-13-8-10-14(22)16(11-9-13)25-20(24)23-15-5-2-3-6-17(15)26-18-7-4-12-21-19(18)23/h2-7,12-14,16H,8-11H2,1H3/t13?,14-,16?/m1/s1 |
InChI Key |
MMNMRACPVNWKDQ-NPCAHTBFSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC1CCC2OC(=O)N3C4=CC=CC=C4SC5=C3N=CC=C5 |
Canonical SMILES |
CN1C2CCC1C(CC2)OC(=O)N3C4=CC=CC=C4SC5=C3N=CC=C5 |
Origin of Product |
United States |
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